molecular formula C18H14N2O4 B2897069 2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 345241-35-2

2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No. B2897069
CAS RN: 345241-35-2
M. Wt: 322.32
InChI Key: MCNIPXJURRJHAW-UHFFFAOYSA-N
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Description

2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid, also known as Meclofenoxate, is a nootropic drug that has been used for several decades to improve cognitive function. It is a derivative of dimethylethanolamine and has been shown to have a positive effect on memory, learning, and overall cognitive performance.

Scientific Research Applications

Structural Investigation and Quantum Chemical Calculations

Venkatesan et al. (2016) characterized a structurally related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The study revealed the compound's crystal structure, stabilized by intramolecular and intermolecular interactions, and provided insights into its vibrational modes through both experimental and theoretical analyses. This research emphasizes the importance of methoxy substitution in stabilizing molecular structures and offers a foundational understanding for further exploration of similar compounds (Venkatesan et al., 2016).

Synthesis and Characterization of Biologically Active Derivatives

Banday et al. (2010) explored the synthesis of biologically active derivatives, highlighting the use of fatty acid hydrazides as starting materials to produce important 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole compounds. The synthesized compounds exhibited significant antibacterial activity, underscoring the potential for developing new antimicrobial agents based on modifications of the core structure of interest (Banday, Mattoo, & Rauf, 2010).

Applications in Coordination Chemistry and Corrosion Inhibition

Mishra et al. (2015) demonstrated the versatile coordination behavior of a multi-dentate Schiff base with various metal ions, including its application in corrosion inhibition for mild steel. This study illustrates the broader chemical utility of structurally complex molecules in developing materials with specific properties, such as corrosion resistance, which is vital for industrial applications (Mishra, Tiwari, Singh, & Singh, 2015).

Electrochemical Behavior and Synthetic Applications

David et al. (1995) investigated the electrochemical behavior of related compounds, emphasizing the potential for cyclic conversions and the formation of novel chemical structures through electrochemical processes. Such studies are crucial for understanding the reactivity and transformation possibilities of complex organic molecules, paving the way for innovative synthetic strategies (David, Hurvois, Tallec, & Toupet, 1995).

Mechanism of Action

Target of Action

The primary targets of the compound “2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is essential for predicting the potential therapeutic benefits and side effects of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular conditions.

properties

IUPAC Name

2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-16-9-5-2-6-12(16)10-13(11-19)17(21)20-15-8-4-3-7-14(15)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNIPXJURRJHAW-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

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